molecular formula C22H22N4O3S B11363796 N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide

Cat. No.: B11363796
M. Wt: 422.5 g/mol
InChI Key: WLJZTLWDDLQVSP-UHFFFAOYSA-N
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Description

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Pyrrolidinone Formation: The pyrrolidinone moiety is introduced by reacting the intermediate with a suitable ketone or aldehyde.

    Coupling Reaction: The final step involves coupling the thiadiazole and pyrrolidinone intermediates with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrrolidinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrrolidinone and benzamide structures.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives and quinones.

    Reduction: Reduced forms of the compound with alcohol or amine functionalities.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory and microbial processes.

    Receptor Modulation: The compound can interact with cellular receptors, altering signal transduction pathways.

    Induction of Apoptosis: In cancer cells, it may induce programmed cell death through mechanisms such as ferroptosis and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its solubility, bioavailability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C22H22N4O3S/c1-13-4-5-15(10-14(13)2)20(28)23-22-25-24-21(30-22)16-11-19(27)26(12-16)17-6-8-18(29-3)9-7-17/h4-10,16H,11-12H2,1-3H3,(H,23,25,28)

InChI Key

WLJZTLWDDLQVSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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